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molecular formula C11H8FNO2 B8386211 1-(4-Fluorophenyl)pyrrole-3-carboxylic acid

1-(4-Fluorophenyl)pyrrole-3-carboxylic acid

Cat. No. B8386211
M. Wt: 205.18 g/mol
InChI Key: MMARDHMNEVDVHF-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

Potassium permanganate (13 g) and sodium hydroxide (6.6 g) were added to a solution of dimethylformamide (150 ml) and pyridine (130 ml), and 1-(4-fluorophenyl)-3-formylpyrrole (30 g) was added thereto under ice-cooling with stirring. The mixture was warmed to room temperature and stirred further for 3 h. The reaction mixture was filtrated and the filtrate was neutralized with hydrochloric acid. The precipitated crystals were recrystallized from hydrous ethanol to give 1-(4-fluorophenyl)pyrrole-3-carboxylic acid (9.2 g), melting point 204–205° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[OH-].[Na+].CN(C)C=[O:12].[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH:25]=[CH:24][C:23]([CH:26]=[O:27])=[CH:22]2)=[CH:17][CH:16]=1>N1C=CC=CC=1>[F:14][C:15]1[CH:16]=[CH:17][C:18]([N:21]2[CH:25]=[CH:24][C:23]([C:26]([OH:12])=[O:27])=[CH:22]2)=[CH:19][CH:20]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C=C1)C=O
Name
Quantity
130 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
STIRRING
Type
STIRRING
Details
stirred further for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were recrystallized from hydrous ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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